Cas no 1235264-45-5 (1-(4-chlorophenyl)-N-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethylmethanesulfonamide)

1-(4-Chlorophenyl)-N-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethylmethanesulfonamide is a sulfonamide derivative characterized by a chlorophenyl group and a dimethylpyrazole moiety. This compound exhibits potential as an intermediate in pharmaceutical and agrochemical synthesis due to its structurally distinct features, including the sulfonamide functional group and heterocyclic pyrazole ring. The presence of the 4-chlorophenyl group may enhance lipophilicity, influencing bioavailability and binding affinity in target applications. Its well-defined molecular structure allows for precise modifications, making it valuable in medicinal chemistry research. The compound's stability under standard conditions and compatibility with further functionalization underscore its utility in developing biologically active molecules.
1-(4-chlorophenyl)-N-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethylmethanesulfonamide structure
1235264-45-5 structure
商品名:1-(4-chlorophenyl)-N-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethylmethanesulfonamide
CAS番号:1235264-45-5
MF:C14H18ClN3O2S
メガワット:327.829620838165
CID:6288587
PubChem ID:49738462

1-(4-chlorophenyl)-N-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethylmethanesulfonamide 化学的及び物理的性質

名前と識別子

    • 1-(4-chlorophenyl)-N-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethylmethanesulfonamide
    • 1-(4-chlorophenyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide
    • 1235264-45-5
    • 1-(4-chlorophenyl)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]methanesulfonamide
    • F5958-0062
    • 1-(4-chlorophenyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]methanesulfonamide
    • AKOS024528440
    • インチ: 1S/C14H18ClN3O2S/c1-11-9-12(2)18(17-11)8-7-16-21(19,20)10-13-3-5-14(15)6-4-13/h3-6,9,16H,7-8,10H2,1-2H3
    • InChIKey: RAEGJCSAZPFGFA-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC(=CC=1)CS(NCCN1C(C)=CC(C)=N1)(=O)=O

計算された属性

  • せいみつぶんしりょう: 327.0808257g/mol
  • どういたいしつりょう: 327.0808257g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 21
  • 回転可能化学結合数: 6
  • 複雑さ: 418
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 72.4Ų

1-(4-chlorophenyl)-N-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethylmethanesulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5958-0062-15mg
1-(4-chlorophenyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]methanesulfonamide
1235264-45-5
15mg
$89.0 2023-09-09
Life Chemicals
F5958-0062-50mg
1-(4-chlorophenyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]methanesulfonamide
1235264-45-5 90%+
50mg
$160.0 2023-05-20
Life Chemicals
F5958-0062-30mg
1-(4-chlorophenyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]methanesulfonamide
1235264-45-5
30mg
$119.0 2023-09-09
Life Chemicals
F5958-0062-20μmol
1-(4-chlorophenyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]methanesulfonamide
1235264-45-5
20μmol
$79.0 2023-09-09
Life Chemicals
F5958-0062-1mg
1-(4-chlorophenyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]methanesulfonamide
1235264-45-5
1mg
$54.0 2023-09-09
Life Chemicals
F5958-0062-10mg
1-(4-chlorophenyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]methanesulfonamide
1235264-45-5
10mg
$79.0 2023-09-09
Life Chemicals
F5958-0062-40mg
1-(4-chlorophenyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]methanesulfonamide
1235264-45-5
40mg
$140.0 2023-09-09
Life Chemicals
F5958-0062-2μmol
1-(4-chlorophenyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]methanesulfonamide
1235264-45-5
2μmol
$57.0 2023-09-09
Life Chemicals
F5958-0062-4mg
1-(4-chlorophenyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]methanesulfonamide
1235264-45-5
4mg
$66.0 2023-09-09
Life Chemicals
F5958-0062-5μmol
1-(4-chlorophenyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]methanesulfonamide
1235264-45-5
5μmol
$63.0 2023-09-09

1-(4-chlorophenyl)-N-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethylmethanesulfonamide 関連文献

1-(4-chlorophenyl)-N-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethylmethanesulfonamideに関する追加情報

Chemical Profile of 1-(4-chlorophenyl)-N-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethylmethanesulfonamide (CAS No. 1235264-45-5)

1-(4-chlorophenyl)-N-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethylmethanesulfonamide, identified by its CAS number 1235264-45-5, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a 4-chlorophenyl group and a 3,5-dimethyl-1H-pyrazol-1-yl moiety linked through an ethyl chain terminated by a methanesulfonamide functional group, exhibits a unique structural framework that suggests potential biological activity. The presence of multiple heterocyclic and aromatic components makes it an intriguing candidate for further investigation in drug discovery and therapeutic development.

The compound’s structural design incorporates elements that are frequently explored in medicinal chemistry for their ability to modulate biological pathways. The 4-chlorophenyl group, a common pharmacophore in many bioactive molecules, is known to influence electronic properties and binding interactions with biological targets. Meanwhile, the 3,5-dimethyl-1H-pyrazol-1-yl ring is a heterocyclic system that has been widely studied for its role in enhancing metabolic stability and binding affinity in drug candidates. The methanesulfonamide moiety at the terminal position adds another layer of complexity, as sulfonamides are well-documented for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the potential interactions of such compounds with biological targets with greater accuracy. Studies have suggested that the structural features of 1-(4-chlorophenyl)-N-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethylmethanesulfonamide may allow it to interact with enzymes and receptors involved in critical disease pathways. For instance, the pyrazole ring could potentially bind to ATP-binding sites in kinases or other enzymes relevant to cancer metabolism. The chlorophenyl group might also contribute to hydrophobic interactions or π-stacking effects that enhance binding affinity.

In parallel, experimental approaches such as high-throughput screening (HTS) and structure-based drug design (SBDD) have been instrumental in evaluating the biological potential of this compound. Preliminary assays have indicated that derivatives of this scaffold exhibit promising activity against certain enzymatic targets. These findings align with broader trends in drug discovery where multi-target engagement is increasingly recognized as a strategy for achieving synergistic therapeutic effects. The compound’s ability to modulate multiple pathways simultaneously could make it a valuable asset in developing combination therapies or novel treatment strategies.

The synthesis of 1-(4-chlorophenyl)-N-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethylmethanesulfonamide represents a testament to the progress in synthetic organic chemistry methodologies. Modern techniques such as transition-metal-catalyzed cross-coupling reactions have streamlined the construction of complex molecular architectures like this one. The synthesis involves multiple steps, including the formation of the pyrazole ring through condensation reactions followed by functionalization at the 3 and 5 positions with methyl groups. Subsequent coupling reactions introduce the ethyl chain and the methanesulfonamide group, showcasing the versatility of contemporary synthetic strategies.

The chemical properties of this compound also make it an interesting subject for studying solubility, permeability, and metabolic stability—key factors that determine its suitability as a drug candidate. Computational predictions suggest that modifications to the molecular structure could optimize these properties while retaining biological activity. For example, fine-tuning the electronic distribution around the pyrazole ring or adjusting the length of the ethyl chain might enhance oral bioavailability or reduce susceptibility to metabolic degradation.

As research continues to uncover new therapeutic targets and mechanisms, compounds like 1-(4-chlorophenyl)-N-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethylmethanesulfonamide are likely to play a pivotal role in addressing unmet medical needs. Collaborative efforts between academic researchers and pharmaceutical companies are essential for translating these early findings into clinical applications. Advances in bioprocessing technologies may also facilitate large-scale production under conditions that preserve chemical integrity and purity.

The growing emphasis on personalized medicine further underscores the importance of developing diverse chemical scaffolds like this one. By exploring variations within known frameworks, scientists can identify compounds tailored to specific patient populations or disease subtypes. This approach leverages both computational modeling and experimental validation to accelerate the discovery pipeline toward more effective treatments.

In conclusion,1-(4-chlorophenyl)-N-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethylmethanesulfonamide (CAS No. 1235264-45-5) exemplifies how interdisciplinary research can yield novel molecules with significant therapeutic potential. Its unique structural features combined with promising preclinical data position it as a valuable compound for further exploration in pharmaceutical development. As methodologies for synthesis and characterization continue to evolve,this class of molecules will remain at forefront of medicinal chemistry innovation.

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